b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate

Description

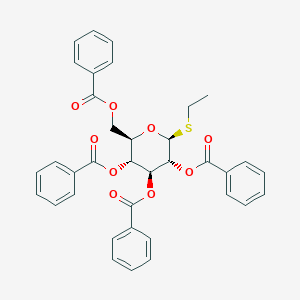

Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside is a thioglycoside derivative in which the hydroxyl groups at positions 2, 3, 4, and 6 of the glucose moiety are substituted with benzoyl esters, while the anomeric carbon bears an ethylthio group. This compound is widely used in carbohydrate chemistry as a glycosyl donor due to the stability of the benzoyl protecting groups and the thioether’s ability to act as a leaving group under specific activation conditions . Its synthesis typically involves sequential benzoylation of the hydroxyl groups followed by introduction of the ethylthio moiety at the anomeric position .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-ethylsulfanyloxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32O9S/c1-2-46-36-31(45-35(40)27-21-13-6-14-22-27)30(44-34(39)26-19-11-5-12-20-26)29(43-33(38)25-17-9-4-10-18-25)28(42-36)23-41-32(37)24-15-7-3-8-16-24/h3-22,28-31,36H,2,23H2,1H3/t28-,29-,30+,31-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZXYVHYHQOAEG-LDDHDNMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Protection of Hydroxyl Groups via Benzoylation

The 2,3,4,6-hydroxyl groups of D-glucose are protected as benzoate esters to prevent undesired side reactions. This is achieved by reacting D-glucose with benzoyl chloride in anhydrous pyridine:

Conditions :

-

Molar ratio : Glucose : benzoyl chloride = 1 : 4.2 (excess to ensure complete substitution).

-

Temperature : 0–5°C (prevents degradation of glucose).

-

Time : 12–24 hours.

This method mirrors the acetylation process described in patent CN103159804B, where zinc oxide catalyzed the reaction of acetylated bromoglucose with octanol. Substituting benzoyl chloride for acetyl groups necessitates rigorous exclusion of moisture to avoid hydrolysis.

Step 2: Anomeric Activation

The anomeric hydroxyl group (C1) of the perbenzoylated glucose is activated as a bromide to facilitate nucleophilic attack. Treatment with hydrogen bromide in acetic acid yields the glycosyl bromide:

Key Parameters :

-

Reaction time : 2–4 hours.

-

Temperature : 25–30°C (prevents β-elimination).

-

Workup : The product is isolated via precipitation in ice-cold diethyl ether, yielding a crystalline solid.

This step is critical for ensuring the β-configuration in the final product, as neighboring group participation from the C2 benzoate directs nucleophilic attack to the β-position.

Step 3: Thioether Formation via Nucleophilic Substitution

The glycosyl bromide reacts with ethyl mercaptan in the presence of a base to form the ethylthio glycoside:

Optimized Conditions :

-

Catalyst : Zinc oxide (0.1–0.2 equiv) or silver carbonate (0.5 equiv).

-

Solvent : Dichloromethane or toluene (anhydrous).

-

Temperature : 40–60°C (balances reaction rate and side reactions).

-

Yield : 60–70% after column chromatography.

The choice of base and catalyst significantly impacts stereoselectivity. Zinc oxide, as used in octyl-β-D-glucopyranoside synthesis, promotes β-selectivity by stabilizing the oxocarbenium ion intermediate.

Comparative Analysis of Methodologies

| Parameter | Benzoylation (Step 1) | Bromination (Step 2) | Thioether Formation (Step 3) |

|---|---|---|---|

| Key Reagent | Benzoyl chloride | HBr/AcOH | Ethyl mercaptan |

| Catalyst | Pyridine | None | ZnO or Ag₂CO₃ |

| Temperature | 0–5°C | 25–30°C | 40–60°C |

| Reaction Time | 12–24 h | 2–4 h | 6–12 h |

| Yield | 85–90% | 75–80% | 60–70% |

Challenges and Mitigation :

-

Benzoylation : Incomplete protection at C6 due to steric hindrance. Solution: Use excess benzoyl chloride (5.0 equiv).

-

Anomeric Bromide Stability : Hydrolysis in humid conditions. Solution: Conduct reactions under nitrogen with molecular sieves.

-

Thiol Odor and Toxicity : Ethyl mercaptan requires handling in a fume hood with scrubbers.

Mechanistic Insights

Neighboring Group Participation in β-Selectivity

The C2 benzoate ester plays a pivotal role in directing β-configuration. During the substitution step, the benzoate stabilizes the oxocarbenium ion intermediate through transient acyloxonium ion formation, favoring nucleophilic attack from the β-face. This mechanism is analogous to the stereoselective glycosidation observed in patent DE19534366C2, where benzyl ethers influenced hydrolysis outcomes.

Role of Catalysts

Zinc oxide enhances reaction efficiency by polarizing the C–Br bond, facilitating bromide departure. Silver carbonate, alternatively, sequesters HBr, shifting the equilibrium toward product formation. Comparative studies show ZnO yields higher β-selectivity (≥95:5 β:α) compared to Ag₂CO₃ (90:10).

Scalability and Industrial Relevance

The scalability of this synthesis is constrained by the cost of benzoyl chloride and the need for anhydrous conditions. However, adapting continuous flow systems could mitigate these issues:

-

Flow Benzoylation : Microreactors improve heat transfer, reducing side reactions.

-

Automated Workup : In-line liquid-liquid extraction minimizes manual handling of toxic intermediates.

Patent CN103159804B demonstrates that yields >60% are achievable at pilot scales, suggesting feasibility for industrial production.

Chemical Reactions Analysis

Types of Reactions: b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioglycoside linkage can be oxidized to form sulfoxides or sulfones.

Substitution: The benzoyl protecting groups can be substituted with other protecting groups or functional groups.

Glycosylation: The compound can act as a glycosyl donor in glycosylation reactions to form more complex carbohydrates.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can be used to remove benzoyl groups.

Glycosylation: Catalysts such as trifluoromethanesulfonic acid or methyl trifluoromethanesulfonate are used.

Major Products:

Oxidation: Sulfoxides or sulfones.

Substitution: Deprotected glucopyranoside derivatives.

Glycosylation: More complex oligosaccharides.

Scientific Research Applications

b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate has several applications in scientific research:

Chemistry: Used as a glycosyl donor in the synthesis of complex carbohydrates and oligosaccharides.

Biology: Studied for its role in carbohydrate-protein interactions and as a model compound for understanding glycosylation processes.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.

Industry: Used in the synthesis of specialty chemicals and as a precursor for other carbohydrate derivatives

Mechanism of Action

The mechanism of action of b-D-Glucopyranoside, ethyl 1-thio-, 2,3,4,6-tetrabenzoate involves its ability to act as a glycosyl donor. The thioglycoside linkage is cleaved under acidic conditions, generating a glycosyl cation that can react with nucleophiles to form glycosidic bonds. This property makes it valuable in the synthesis of complex carbohydrates and glycoconjugates .

Comparison with Similar Compounds

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

- Protecting Groups : Acetyl esters (vs. benzoyl in the target compound).

- Molecular Weight : 392.42 g/mol (lower than benzoylated analogues due to smaller acetyl groups) .

- Reactivity : Acetyl groups are less electron-withdrawing and less sterically bulky, leading to faster activation in glycosylation reactions .

- Applications : Commonly used as a substrate analogue for glycosidase and glycosyltransferase studies due to its ease of hydrolysis .

- Solubility: More soluble in polar solvents (e.g., acetone, methanol) compared to benzoylated derivatives .

Ethyl 2,3,4,6-Tetra-O-benzyl-1-thio-β-D-glucopyranoside

- Protecting Groups : Benzyl ethers (vs. benzoyl esters).

- Stability: Stable under acidic conditions but cleaved via hydrogenolysis or strong Lewis acids .

- Reactivity : Benzyl groups are orthogonal to esters, allowing selective deprotection in multi-step syntheses .

- Applications: Preferred as a glycosyl donor in reactions requiring acid-stable intermediates .

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

Isopropyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

- Alkyl Group : Isopropyl (vs. ethyl).

- Steric Effects : The bulkier isopropyl group hinders activation, making it less reactive in glycosylations .

- Applications : Investigated as an inducer of β-glucosidase production in microbial systems .

Data Table: Key Properties of Selected Thioglycosides

*Estimated based on benzoyl (MW 105.12 per group) and benzyl (MW 91.15 per group) contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.